Sumatriptan Impurity F

Description

Sumatriptan: Synthetic Overview and Impurity Landscape Relevance

Sumatriptan is a synthetic drug belonging to the triptan class, widely used for the acute treatment of migraine headaches. fda.gov Its chemical name is 3-[2-(Dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide. researchgate.net The synthesis of Sumatriptan is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities. researchgate.net These can arise from the starting materials, reagents, solvents, and intermediates used throughout the manufacturing process. researchgate.net

The impurity profile of Sumatriptan is well-documented, with several potential impurities identified and characterized. The European Pharmacopoeia, for instance, lists several specified impurities for Sumatriptan succinate (B1194679), including impurities A, B, C, D, E, and H. uspbpep.com The control of these impurities is a critical aspect of the quality control of Sumatriptan, ensuring that each batch of the API meets the required purity and safety standards. The formation of these impurities is often influenced by the specific synthetic route employed, reaction conditions (e.g., temperature, pH), and purification methods. researchgate.net

The Significance of Sumatriptan Impurity F in Pharmaceutical Quality

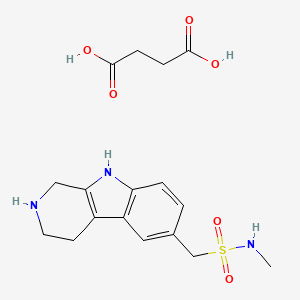

This compound, chemically identified as N-Methyl-1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-yl)methanesulfonamide, is a recognized impurity in Sumatriptan. synzeal.comveeprho.com Its significance in pharmaceutical quality stems from several factors.

Firstly, its presence indicates a specific degradation pathway or side reaction occurring during the synthesis or storage of Sumatriptan. Research has shown that this compound can be formed from the degradation of another unstable impurity. derpharmachemica.com In one study, an unknown impurity was isolated from a crude sample of Sumatriptan base which then degraded into two main components: this compound and Sumatriptan base. derpharmachemica.com This highlights the complexity of the impurity landscape and the need to understand the formation pathways of even minor components.

Secondly, the control of any impurity is crucial for ensuring the consistency and safety of the final drug product. Regulatory guidelines mandate the identification and characterization of any impurity present at or above a 0.1% level. derpharmachemica.com The presence of Impurity F above its specified limit could indicate a deviation in the manufacturing process or inadequate control measures.

Finally, while specific toxicological data for this compound is not extensively published in readily available literature, the European Pharmacopoeia reference standard for a mixture of Sumatriptan impurities, which would include Impurity F, carries a hazard statement of H361d, indicating it is "Suspected of damaging the unborn child." sigmaaldrich.com This potential for reproductive toxicity underscores the critical importance of controlling the levels of this impurity in the final API to ensure patient safety. The need for its monitoring is therefore not just a matter of purity, but a significant safety consideration.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H23N3O6S |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

butanedioic acid;N-methyl-1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-yl)methanesulfonamide |

InChI |

InChI=1S/C13H17N3O2S.C4H6O4/c1-14-19(17,18)8-9-2-3-12-11(6-9)10-4-5-15-7-13(10)16-12;5-3(6)1-2-4(7)8/h2-3,6,14-16H,4-5,7-8H2,1H3;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

FQWWTNJATDCXRM-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC3=C2CCNC3.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Mechanistic Investigations into the Formation of Sumatriptan Impurity F

Elucidation of Precursor Compounds and Synthetic Routes

The formation of Sumatriptan Impurity F is intricately linked to the synthetic pathway of Sumatriptan itself. A thorough understanding of the key intermediates and potential side reactions is crucial to elucidating the genesis of this impurity.

Identification of Critical Intermediates in Sumatriptan Synthesis

The synthesis of Sumatriptan involves several key intermediates. One of the primary routes utilizes the Fischer indole (B1671886) synthesis. mdpi.com In this process, 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride (HMMS) is a critical starting material. This is reacted with a suitable carbonyl compound to form a hydrazone, which then undergoes cyclization to form the indole ring structure of Sumatriptan.

A pivotal intermediate in a common synthetic route is 1-(3-(2-aminoethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide (AIMS). The subsequent methylation of the primary amine of AIMS, often using a reducing agent like sodium borohydride (B1222165) in the presence of formaldehyde (B43269), yields the Sumatriptan base. nih.gov It is during this methylation step that the formation of a key precursor to Impurity F is believed to occur. nih.gov

Side Reaction Mechanisms within Sumatriptan Synthetic Pathways

The primary side reaction leading to the formation of this compound is hypothesized to be a Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. rsc.org In the context of Sumatriptan synthesis, the intermediate AIMS, which is a β-indole-ethylamine, can react with formaldehyde, a reagent used in the methylation step. nih.govljmu.ac.uk

This reaction is thought to produce a tetrahydro-β-carboline derivative. Specifically, a complex precursor to Impurity F has been identified as 1-(3-(2-(dimethylamino)ethyl)-1-((6-((-N-methylsulfamoyl)methyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide. nih.gov This large molecule is believed to form from the reaction of AIMS with formaldehyde, leading to the formation of the tetrahydro-β-carboline core, which then further reacts within the synthetic mixture. The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, which drives the Pictet-Spengler cyclization. rsc.org

Influence of Process Parameters on Impurity F Formation

The formation of impurities in the Sumatriptan synthesis, including the precursor to Impurity F, is highly dependent on the process parameters. The Pictet-Spengler reaction, being acid-catalyzed, is sensitive to the pH of the reaction medium. rsc.orgthieme-connect.com

Key process parameters that can influence the formation of the Impurity F precursor include:

Temperature: Higher reaction temperatures can increase the rate of side reactions, including the Pictet-Spengler condensation. thieme-connect.com

pH: Acidic conditions are known to promote the Pictet-Spengler reaction. rsc.org

Reactant Concentration: The concentration of formaldehyde and the AIMS intermediate can influence the likelihood of the side reaction occurring.

Reaction Time: Longer reaction times may provide more opportunity for the formation of the impurity.

Controlling these parameters is critical to minimizing the formation of the precursor and, consequently, this compound.

Degradation Pathways Leading to this compound

This compound can also be formed through the degradation of a larger, unstable process-related impurity.

Forced Degradation Studies: Inducing Impurity F Formation

Forced degradation studies are employed to understand the stability of a drug substance and to identify potential degradation products. nih.govrjptonline.org In the case of Sumatriptan, such studies have revealed that the drug is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic conditions. science.govresearchgate.net

While many of these studies focus on the degradation of Sumatriptan itself, a key finding has been the identification of an unstable impurity formed during synthesis that degrades into this compound. nih.govresearchgate.net This precursor, with the chemical name 1-(3-(2-(dimethylamino)ethyl)-1-((6-((-N-methylsulfamoyl)methyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide, was isolated and observed to degrade over time into two main components, one of which was identified as this compound. nih.gov

The following table summarizes the degradation of the precursor impurity over time as observed in a laboratory setting.

| Time (hours) | Precursor Impurity (%) | This compound (%) | Other Degradants (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 33 | ~75 | ~15 | ~10 |

| 56 | ~50 | ~30 | ~20 |

| 99 | ~20 | ~50 | ~30 |

| 146 | 0 | ~60 | ~40 |

The stability of Sumatriptan under acidic conditions has been a subject of some debate, with some studies suggesting it is stable at ambient temperatures, while others indicate degradation upon heating. science.govresearchgate.net The formation of this compound under acidic hydrolytic conditions is likely linked to the presence of the aforementioned precursor impurity.

The tetrahydro-β-carboline structure within the precursor is susceptible to degradation under acidic conditions. While the exact mechanism of the degradation of the complex precursor to Impurity F is not fully elucidated in the literature, it is plausible that acidic hydrolysis could play a role in the cleavage of this large molecule to yield the smaller Impurity F. The acidic environment could catalyze the breakdown of the linkages connecting the two indole moieties, leading to the formation of the more stable Impurity F.

The following table outlines the general findings of forced degradation studies on Sumatriptan, which provide context for the conditions under which impurities like the precursor to Impurity F might degrade.

| Stress Condition | Observation | Potential for Impurity F Formation |

|---|---|---|

| Acidic Hydrolysis (with heating) | Degradation observed | May promote the degradation of the precursor impurity to Impurity F. |

| Basic Hydrolysis | Degradation observed | Less likely to be the primary pathway for the specific degradation of the precursor to Impurity F. |

| Oxidative (e.g., H2O2) | Degradation observed | Could potentially be involved in the degradation of the precursor, but the primary mechanism is likely hydrolytic. |

| Photolytic | Degradation observed | Unlikely to be the specific pathway for the degradation of the precursor to Impurity F. |

| Thermal | Stable at ambient temperatures | Elevated temperatures could accelerate the degradation of the unstable precursor. |

Hydrolytic Degradation Under Basic Conditions

Sumatriptan succinate (B1194679) has demonstrated susceptibility to degradation under basic (alkaline) hydrolytic conditions. nih.govnih.govresearchgate.netresearchgate.net Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, have consistently shown that the drug degrades in the presence of a base. nih.govresearchgate.net

One study reported that while Sumatriptan succinate is stable at ambient temperatures, it degrades when heated to 90°C in a basic solution. nih.govresearchgate.net Another investigation observed degradation under basic stress even at ambient temperatures. nih.govresearchgate.net In a specific alkaline stress test, degradation was observed after boiling Sumatriptan with 1 M NaOH. researchgate.net While these studies confirm the instability of Sumatriptan in basic media, they primarily identify the formation of various degradation products (DPs), without explicitly confirming one as Impurity F. nih.govresearchgate.net However, given that hydrolysis is a key degradation pathway, it is a potential route for the formation of impurities. veeprho.com

Oxidative Degradation Mechanisms

Oxidative stress is a significant factor in the degradation of Sumatriptan. The drug has been shown to degrade under oxidative conditions in multiple studies. nih.govnih.govresearchgate.netresearchgate.net The tertiary amine and the indole moiety within the Sumatriptan structure are particularly susceptible to oxidation. researchgate.netveeprho.com

Forced degradation protocols involving oxidizing agents like hydrogen peroxide (H₂O₂) have confirmed this vulnerability. researchgate.net One proposed pathway involves the formation of an N-oxide on the dimethylamino group. researchgate.net Another pathway suggests that oxidation can occur on the indole ring itself. researchgate.net In an alkali-stressed study, it was noted that Sumatriptan underwent oxidative degradation to form Impurity-D, which is distinct from Impurity F. researchgate.netjocpr.com While extensive degradation is confirmed, leading to at least eight different degradation products in one study, the direct formation of this compound via a primary oxidative mechanism is not explicitly detailed in the reviewed literature. nih.gov

Thermal Decomposition Pathways

The thermal stability of Sumatriptan appears to be dependent on the specific conditions. In its solid state, Sumatriptan is generally considered stable under thermal stress. nih.govresearchgate.net However, its stability is compromised when heat is combined with other stress factors.

Studies have shown that Sumatriptan succinate degrades when heated to 90°C in the presence of acidic, basic, or oxidative conditions. nih.govresearchgate.net This suggests that temperature acts as an accelerator for other degradation mechanisms rather than initiating a distinct thermal decomposition pathway on its own under moderate conditions. At ambient temperatures, the drug is generally stable to heat. nih.gov

Table 1: Summary of Sumatriptan Stability under Various Stress Conditions

| Stress Condition | Observation | Specific Conditions Noted | Reference |

|---|---|---|---|

| Basic Hydrolysis | Degradation Observed | Ambient temperature; Heating to 90°C | nih.govnih.govresearchgate.net |

| Oxidative | Degradation Observed | Ambient temperature; Heating to 90°C | nih.govnih.govresearchgate.net |

| Thermal (alone) | Stable | Solid state, ambient temperature | nih.govresearchgate.net |

| Thermal (in solution) | Degradation in presence of acid/base/oxidizing agent | 90°C | nih.govresearchgate.net |

| Photolytic (UV) | Degradation Observed / Stable (Conflicting Reports) | Exposure to UV light | nih.govnih.govresearchgate.netresearchgate.net |

Photolytic Degradation Processes

There are conflicting reports regarding the photostability of Sumatriptan. Some studies conclude that the drug is stable when exposed to UV irradiation at ambient conditions, as it lacks chromophores that absorb light at wavelengths greater than 290 nm. nih.govnih.gov Conversely, other forced degradation studies report that Sumatriptan succinate degrades under photolytic stress conditions. nih.govresearchgate.netresearchgate.net This discrepancy may be due to different experimental parameters such as the wavelength of UV light, duration of exposure, and the physical state of the drug (solid vs. solution).

One study specifically investigating photocatalytic degradation found that the efficiency of degradation was influenced by several factors, including reaction time, pH, temperature, and the concentration of the photocatalyst. This indicates that in the presence of certain agents, photolytic degradation can be a significant pathway.

Kinetic and Mechanistic Studies of Degradation

Kinetic studies have been performed to understand the rate of Sumatriptan degradation. One study focusing on alkaline degradation found that the reaction follows pseudo-first-order kinetics. researchgate.net This finding is crucial for predicting the shelf-life and stability of Sumatriptan formulations.

A particularly insightful mechanistic study identified a complex pathway for the formation of this compound. It was discovered that an unknown, unstable impurity, formed during the synthesis of Sumatriptan base, serves as a direct precursor. derpharmachemica.comderpharmachemica.com This precursor impurity, identified as 1-(3-(2-(dimethylamino)ethyl)-1-((6-((-N- methylsulfamoyl)methyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide, degrades to yield both this compound and Sumatriptan base. derpharmachemica.com This indicates that Impurity F is not necessarily a primary degradant of Sumatriptan itself under stress conditions, but rather a secondary product formed from the breakdown of a larger, unstable process-related impurity. Spectral data, including NMR, confirmed the molecular formula of Impurity F as C₁₃H₁₇N₃O₂S. derpharmachemica.com

Advanced Analytical Methodologies for Characterization and Quantification of Sumatriptan Impurity F

Chromatographic Separation Techniques

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analytical assessment of Sumatriptan and its impurities. derpharmachemica.com The development of stability-indicating methods that can separate the active pharmaceutical ingredient (API) from a range of potential impurities, including Impurity F, is a critical aspect of pharmaceutical analysis. researchgate.netjocpr.com

High Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is extensively employed for the impurity profiling of Sumatriptan. researchgate.net The development of a successful HPLC method involves a systematic optimization of various parameters to achieve adequate separation and quantification of all relevant compounds. jocpr.com

The selection of an appropriate stationary phase (column) and mobile phase is fundamental to achieving the desired chromatographic separation. For Sumatriptan and its impurities, reversed-phase columns are predominantly used.

Stationary Phase: C18 and C8 columns are common choices, offering a hydrophobic environment for the separation of moderately polar to nonpolar compounds. researchgate.netglobalresearchonline.net For instance, a Waters Spherisorb ODS-1 column (250mm x 4.6mm, 5µm) has been successfully used. researchgate.netjocpr.com Another study utilized an ACE PFP C18 column (250 x 4.6mm, 5µ), which combines C18 and PFP (pentafluorophenyl) mechanisms to enhance selectivity, particularly for structurally similar impurities. rasayanjournal.co.in The European Pharmacopoeia has also specified a silica (B1680970) gel-based stationary phase for certain impurity tests. uspbpep.com

Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netjournalijdr.com The pH of the buffer is a critical parameter; for example, a 0.05 M potassium dihydrogen phosphate (B84403) buffer adjusted to pH 3.0 with orthophosphoric acid has been shown to provide good separation. researchgate.netjocpr.com Another method employs a buffer of 1.0 ml of trifluoroacetic acid (TFA) in 1000 ml of water, with the pH adjusted to 7.5 with ammonia (B1221849) solution, used in conjunction with acetonitrile. derpharmachemica.com The choice and ratio of these components are fine-tuned to optimize the resolution between Sumatriptan and Impurity F.

Table 1: Examples of HPLC Stationary and Mobile Phases for Sumatriptan Impurity Analysis

| Stationary Phase (Column) | Mobile Phase Components | Reference |

|---|

To effectively separate a complex mixture of compounds with varying polarities, such as Sumatriptan and its numerous impurities, a gradient elution profile is often necessary. rasayanjournal.co.ingoogle.com This involves changing the composition of the mobile phase over the course of the analytical run.

A typical gradient starts with a higher proportion of the aqueous buffer to retain and separate polar impurities, followed by a gradual increase in the organic modifier concentration to elute the main component (Sumatriptan) and less polar impurities like Impurity F. derpharmachemica.comresearchgate.net For example, one method starts with 100% aqueous phase, transitioning to 20% organic phase over 40 minutes. derpharmachemica.com Another detailed gradient profile is designed as follows: T(min)/%B (T0/5, T5/5, T35/10, T50/50, T55/60, T57/100, T60/100, T62/5, T70/5), where solvent B is a mixture of water, methanol, and acetonitrile. researchgate.netjocpr.com This controlled change in solvent strength ensures that all components are eluted as sharp, well-resolved peaks. google.com

Table 2: Example of a Gradient Elution Program for Sumatriptan Impurity Profiling

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0 | 100 | 0 |

| 12 | 85 | 15 |

| 25 | 30 | 70 |

| 40 | 20 | 80 |

| 45 | 100 | 0 |

| 50 | 100 | 0 |

Data derived from a study where Mobile Phase A is a buffer-acetonitrile mix (90:10) and Mobile Phase B is a buffer-acetonitrile mix (10:90). derpharmachemica.com

UV-Vis spectrophotometric detection is the most common strategy for the quantification of Sumatriptan and its impurities following HPLC separation. derpharmachemica.comrjpdft.com The selection of the detection wavelength is crucial for achieving adequate sensitivity for all compounds of interest.

The wavelength is typically set at or near the absorption maximum of the analytes. For Sumatriptan and its related substances, detection is frequently performed at wavelengths ranging from 225 nm to 282 nm.

A wavelength of 282 nm has been used in several methods, including those for identifying unknown impurities that degrade into Impurity F. derpharmachemica.com

Another common wavelength is 225 nm , which was found to be suitable for a stability-indicating method designed to separate four known impurities. researchgate.netjocpr.com

Other reported wavelengths include 228 nm , 230 nm , and 210 nm . rasayanjournal.co.injournalijdr.comgoogle.com The choice depends on the specific impurity profile and the need to balance the response of the API with that of the impurities, which may be present at much lower concentrations.

Ultra-Performance Liquid Chromatography (UPLC) in Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. waters.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. waters.comomicsonline.org

For Sumatriptan impurity profiling, UPLC can provide a more detailed and accurate picture of the impurity landscape. omicsonline.org The enhanced resolution allows for the separation of closely eluting peaks that might co-elute in an HPLC system. waters.com A stability-indicating UPLC method for the simultaneous determination of Sumatriptan succinate (B1194679) and Naproxen sodium was developed using a C18 column (50 mm × 4.8 mm, 1.8-μm particle size). omicsonline.org This method successfully separated the active compounds from their degradation products within a total runtime of just 5 minutes, a significant reduction compared to typical HPLC run times. omicsonline.org The increased speed and resolution of UPLC make it an ideal tool for high-throughput quality control and in-depth impurity analysis. waters.com

Semi-Preparative and Preparative Chromatography for Isolation

When an unknown impurity is detected, or when a reference standard for a known impurity like Impurity F is unavailable, it must be isolated from the bulk drug substance for structural elucidation and characterization. derpharmachemica.comwaters.com Semi-preparative and preparative HPLC are the methods of choice for this purpose.

These techniques operate on the same principles as analytical HPLC but utilize larger columns and higher flow rates to handle larger sample loads. waters.com A study reported the isolation of an unstable impurity from a crude sample of Sumatriptan base using a semi-preparative HPLC technique. derpharmachemica.comderpharmachemica.com This isolated compound was then observed to degrade into two main impurities, one of which was Impurity F. derpharmachemica.com The fractions collected from the preparative HPLC are concentrated, and the purified impurity can then be subjected to advanced spectroscopic techniques like NMR and mass spectrometry for definitive structural identification. derpharmachemica.com

Spectrometric and Spectroscopic Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The chemical structure of Sumatriptan Impurity F contains several characteristic functional groups that would produce distinct absorption bands in an IR spectrum. synzeal.comveeprho.com

Key functional groups and their expected IR absorption ranges include:

N-H Stretch: The secondary amine (N-H) in the indole (B1671886) and tetrahydro-1H-pyrido rings would typically exhibit a stretching vibration in the range of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching from the indole ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the tetrahydro-1H-pyrido and methyl groups would be observed in the 2850-2960 cm⁻¹ region.

S=O Stretch: The sulfonamide group (SO₂NH) is a key feature. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce strong absorption bands at approximately 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

C=C Stretch: Aromatic carbon-carbon double bond stretching within the indole ring would result in absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibrations of the carbon-nitrogen bonds in the amine and sulfonamide groups would likely appear in the 1250-1350 cm⁻¹ range.

By analyzing the IR spectrum of a sample and comparing it to the known absorption frequencies of these functional groups, one can confirm the presence of the key structural components of this compound.

Method Validation Principles for Impurity F Quantification

For the accurate and reliable quantification of this compound, analytical methods, typically High-Performance Liquid Chromatography (HPLC), must be thoroughly validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netjocpr.comasianpubs.org

Specificity, Selectivity, and Interference Assessment

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API (Sumatriptan), other impurities, degradation products, and placebo components. jocpr.comasianpubs.orgpjps.pk

In the context of this compound, a validated HPLC method must demonstrate baseline separation between the impurity peak and the main Sumatriptan peak, as well as any other known impurities. jocpr.com This is often achieved by developing a stability-indicating assay method, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. jocpr.comresearchgate.net The method is considered specific if the Impurity F peak is well-resolved from all other peaks generated during these stress studies, and the peak purity of the analyte can be confirmed using a photodiode array (PDA) detector. jocpr.com For instance, a study might show no interference from placebo components at the retention time of the impurity. jocpr.com

Linearity, Range, and Calibration Curve Determination

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. jocpr.comjournalijdr.com A calibration curve is constructed by plotting the peak area response against a series of known concentrations of the Impurity F reference standard.

For impurity quantification, the range typically spans from the Limit of Quantification (LOQ) to 150% or more of the proposed specification limit for the impurity. jocpr.cominnovareacademics.in Research on Sumatriptan and its impurities often shows excellent linearity with correlation coefficients (r²) greater than 0.999. researchgate.netjocpr.com

Table 1: Representative Linearity Data for an Analytical Method

| Parameter | Typical Value |

|---|---|

| Concentration Range | LOQ - 150% of specification limit |

| Correlation Coefficient (r²) | > 0.999 jocpr.com |

| Regression Equation | y = mx + c |

This table presents typical values and is for illustrative purposes. Actual values are method-dependent.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. journalijdr.comomicsonline.org

These limits are crucial for controlling trace-level impurities. They are typically determined based on the signal-to-noise ratio, with a common acceptance criterion of 3:1 for LOD and 10:1 for LOQ. jocpr.comomicsonline.org For Sumatriptan impurities, HPLC methods have demonstrated LOQ values in the microgram per milliliter (µg/mL) or even nanogram per milliliter (ng/mL) range, ensuring that even minute quantities of Impurity F can be reliably quantified. omicsonline.orgscholarsresearchlibrary.comsemanticscholar.org

Table 2: Illustrative LOD and LOQ Values for Sumatriptan Impurities

| Parameter | Method | Typical Value |

|---|---|---|

| LOD | HPLC | Based on a signal-to-noise ratio of 3:1 jocpr.com |

| LOQ | HPLC | Based on a signal-to-noise ratio of 10:1 jocpr.com |

These values are illustrative and vary significantly based on the specific analytical method and instrumentation.

Accuracy and Precision in Impurity Analysis

Accuracy refers to the closeness of the test results to the true value, often assessed through recovery studies. Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. asianpubs.orgglobalresearchonline.net

Accuracy for Impurity F is determined by spiking the drug product with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percentage of recovery. jocpr.com Acceptance criteria for recovery are typically within 85-115%. jocpr.com

Precision is evaluated at different levels:

Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

Intermediate Precision: Evaluation of the method's performance under varied conditions, such as on different days, with different analysts, or on different equipment. asianpubs.org

For both repeatability and intermediate precision, the relative standard deviation (RSD) of the results is calculated, with an acceptance criterion typically of not more than 10% for impurity analysis. asianpubs.org

Table 3: Typical Accuracy and Precision Acceptance Criteria

| Parameter | Sub-parameter | Typical Acceptance Criterion |

|---|---|---|

| Accuracy | % Recovery | 85.0% - 115.0% jocpr.com |

| Precision | % RSD (Repeatability) | ≤ 10% |

| Precision | % RSD (Intermediate) | ≤ 10% asianpubs.org |

Robustness and Ruggedness Testing of Analytical Methods

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.comjournalijdr.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, laboratories, or instruments. scholarsresearchlibrary.compharmatutor.org

For an HPLC method quantifying this compound, robustness is tested by intentionally varying parameters such as:

Flow rate of the mobile phase (e.g., ±0.2 mL/min). jocpr.com

Column temperature (e.g., ±5°C). jocpr.com

Mobile phase composition (e.g., varying the percentage of the organic modifier). jocpr.com

pH of the mobile phase buffer. semanticscholar.org

The method is considered robust if system suitability parameters, such as peak resolution and tailing factor, remain within acceptable limits despite these changes. jocpr.comscholarsresearchlibrary.com Ruggedness is confirmed when different analysts on different instruments can achieve comparable results, with the RSD between the datasets meeting the acceptance criteria. scholarsresearchlibrary.compharmatutor.org

Impurity Profiling, Identification, and Reference Standards of Sumatriptan Impurity F

Strategies for Unknown Impurity Identification in Sumatriptan Formulations

The identification of unknown impurities in Sumatriptan formulations is a systematic process that employs a range of analytical techniques to detect, isolate, and characterize these minor components. The process is crucial as impurities can arise from the synthesis process, degradation of the drug substance, or contamination during manufacturing. numberanalytics.com

A primary strategy involves the use of High-Performance Liquid Chromatography (HPLC) as the main method for detecting and quantifying related substances. veeprho.com HPLC methods are developed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. jocpr.comjapsonline.com In the case of Sumatriptan, various HPLC methods have been developed, often utilizing a C18 or similar reversed-phase column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724). jocpr.comrasayanjournal.co.in The detection wavelength is typically set around 225 nm or 282 nm to monitor the impurities. jocpr.comeijppr.com

When an unknown impurity is detected, the next step is its isolation for structural analysis. Preparative HPLC is often employed to isolate a sufficient quantity of the impurity. derpharmachemica.com Once isolated, a combination of spectroscopic techniques is used for characterization. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , are powerful tools for determining the molecular weight of the impurity and providing initial structural fragments. veeprho.comnih.gov For instance, in one study, an unknown impurity in Sumatriptan base was analyzed using LC-MS/MS, which revealed a molecular ion peak [M+H]+ at m/z 587.25. derpharmachemica.com

Further structural information is obtained through Nuclear Magnetic Resonance (NMR) spectroscopy . Both 1H NMR and 13C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for a definitive structural assignment. derpharmachemica.comsphinxsai.com

Forced degradation studies are another key strategy. jocpr.comjapsonline.com By subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, formulators can intentionally generate degradation products. jocpr.comomicsonline.orgglobalresearchonline.net This helps in understanding the degradation pathways and can lead to the formation of impurities that might be observed during the shelf-life of the product. The degradation products are then analyzed using the same chromatographic and spectroscopic techniques to identify them. For Sumatriptan, studies have shown degradation under acidic, basic, and oxidative conditions, especially when heated. japsonline.comresearchgate.net

Detection: Use of a validated, stability-indicating HPLC method to detect any unknown peaks.

Isolation: If an unknown impurity is present above the identification threshold, it is isolated using preparative HPLC.

Characterization: The isolated impurity is subjected to a battery of spectroscopic tests, primarily LC-MS/MS and NMR, for structural elucidation.

Forced Degradation: Stress testing is performed to understand potential degradation pathways and to generate and identify potential degradation products.

This comprehensive approach ensures that any significant impurity is identified and characterized, which is a critical step in ensuring the quality and safety of Sumatriptan formulations.

Comprehensive Structural Elucidation Reports (SER) for Sumatriptan Impurity F

A Structural Elucidation Report (SER) is a detailed document that provides a complete account of the analytical data used to confirm the chemical structure of a compound. For pharmaceutical impurities like this compound, a comprehensive SER is essential for regulatory filings and for the development of analytical methods.

This compound is chemically identified as N-Methyl-1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-yl)methanesulfonamide. synzeal.comveeprho.compharmaffiliates.com The structural elucidation of this impurity relies on a combination of advanced spectroscopic techniques.

A typical SER for this compound would include the following key analytical data:

High-Performance Liquid Chromatography (HPLC): The HPLC data would demonstrate the purity of the isolated Impurity F. This includes the chromatogram showing a single major peak at the expected retention time, confirming its separation from Sumatriptan and other related substances.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition. For this compound (C13H17N3O2S), the expected molecular weight is approximately 279.36 g/mol . daicelpharmastandards.com The mass spectrum would show the molecular ion peak, confirming this molecular weight. Tandem MS (MS/MS) experiments would provide fragmentation patterns that are characteristic of the molecule's structure, helping to piece together the different structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, specific signals corresponding to the aromatic protons, the protons of the tetrahydro-pyrido-indole ring system, the N-methyl group, and the methylene (B1212753) group of the methanesulfonamide (B31651) moiety would be observed and assigned.

¹³C NMR: The carbon NMR spectrum shows the number of different carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and chemical environment (e.g., aromatic, aliphatic, carbonyl).

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy) shows correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands for N-H stretching (from the indole (B1671886) and sulfonamide groups), C-H stretching (aromatic and aliphatic), S=O stretching (sulfonamide), and C=C stretching (aromatic ring) would be expected.

In a study where an unknown impurity was found to degrade into this compound and Sumatriptan base, detailed NMR and LC-MS/MS analyses were performed to confirm the structures of the degradation products. derpharmachemica.com The SER for this compound would compile all this spectral data, including detailed assignments of all signals, to provide unequivocal proof of its chemical structure. This comprehensive report is a critical piece of documentation for regulatory submissions and for the establishment of this compound as a reference standard. veeprho.com

Development and Application of this compound Reference Standards

Reference standards are highly purified and well-characterized compounds that are used as a benchmark for analytical testing. The development and application of a reference standard for this compound are crucial for the quality control of Sumatriptan drug substance and drug products.

Development of the Reference Standard: The development of a this compound reference standard begins with its synthesis or isolation. It can be synthesized specifically as a pure compound or isolated from crude Sumatriptan samples using techniques like preparative HPLC. derpharmachemica.com Once obtained, the compound undergoes rigorous purification to achieve a high level of purity.

The purified compound is then extensively characterized to confirm its identity and purity. This characterization process is what qualifies it as a reference standard. The analytical data generated, as detailed in the Structural Elucidation Report (see section 4.2), forms the basis of the Certificate of Analysis (CoA) for the reference standard. daicelpharmastandards.comsynzeal.com The CoA provides comprehensive information about the compound, including its chemical name, CAS number (2074615-63-5), molecular formula (C13H17N3O2S), molecular weight, and the results of the analytical tests used to confirm its identity and purity. synzeal.comdaicelpharmastandards.comsynzeal.com

Application of the Reference Standard: The this compound reference standard has several critical applications in pharmaceutical quality control:

Analytical Method Development and Validation: The reference standard is essential for developing and validating analytical methods, such as HPLC, that are used to test for impurities in Sumatriptan. synzeal.comsynzeal.com It is used to determine the specificity of the method, ensuring that the method can clearly separate Impurity F from Sumatriptan and other potential impurities. It is also used to determine the limit of detection (LOD) and limit of quantification (LOQ) for Impurity F. jocpr.com

Identification and Quantification of Impurities: In routine quality control testing of Sumatriptan batches, the reference standard is used to identify and quantify the amount of Impurity F present. synzeal.com This is typically done by comparing the retention time and peak area of the impurity in the sample chromatogram to that of the reference standard.

System Suitability Testing: The reference standard can be part of an impurity mixture used for system suitability testing, ensuring that the chromatographic system is performing adequately before analyzing samples. sigmaaldrich.comsigmaaldrich.com

Regulatory Submissions: A well-characterized reference standard and its associated documentation are required for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs), to demonstrate control over impurities. veeprho.comsynzeal.com

Several commercial suppliers offer this compound as a reference standard, often specified as meeting European Pharmacopoeia (EP) requirements. synzeal.comveeprho.compharmaffiliates.comsynzeal.comaxios-research.com These standards are supplied with a detailed CoA, ensuring their suitability for regulatory purposes and for use in quality control laboratories. daicelpharmastandards.comsynzeal.com

The availability of a reliable reference standard for this compound is indispensable for manufacturers of Sumatriptan to ensure that their products meet the stringent purity requirements set by regulatory authorities.

Holistic Impurity Profiling within Pharmaceutical Development

Impurity profiling is the comprehensive process of identifying and quantifying all potential impurities in a drug substance and drug product. numberanalytics.com It is a fundamental aspect of pharmaceutical development, ensuring the quality, safety, and efficacy of the final product. biomedres.usglobalpharmatek.com A holistic approach to impurity profiling for a drug like Sumatriptan involves a multi-faceted strategy that begins early in development and continues throughout the product's lifecycle.

Key Components of Holistic Impurity Profiling:

Understanding Impurity Origins: Impurities in Sumatriptan can originate from various sources:

Process-Related Impurities: These include unreacted starting materials, intermediates, by-products from the synthetic route, and residual solvents. veeprho.comglobalpharmatek.com

Degradation Impurities: These are formed when the drug substance degrades due to exposure to light, heat, humidity, or through interaction with excipients in the formulation. veeprho.comglobalpharmatek.com this compound is an example of a degradation product. derpharmachemica.com

Inorganic Impurities: These can include reagents, ligands, and heavy metals from the manufacturing process. globalpharmatek.com

Early Stage Development: Impurity profiling begins in the early stages of drug development. As the synthetic route for Sumatriptan is developed and optimized, potential impurities are identified and characterized. Forced degradation studies are conducted to understand the drug's stability and to identify likely degradation products. jocpr.comjapsonline.com This early knowledge helps in designing a robust manufacturing process that minimizes the formation of impurities.

Analytical Method Development: A crucial element of impurity profiling is the development of validated, stability-indicating analytical methods, primarily HPLC. kymos.comnumberanalytics.com These methods must be capable of separating and quantifying all known and potential unknown impurities at levels that meet regulatory requirements. ijcrt.orgjocpr.com For complex mixtures, hyphenated techniques like LC-MS are invaluable for both detection and identification. veeprho.comiajps.com

Setting Specifications: Based on the impurity profile, specifications are established for the drug substance and the finished product. These specifications set limits for known impurities, unknown impurities, and total impurities. The limits are based on regulatory guidelines, such as those from the ICH, which provide thresholds for reporting, identification, and qualification of impurities. kymos.comijcrt.orgnumberanalytics.com For an impurity to be considered qualified, its safety must be established through toxicological studies or by demonstrating that its levels are not significantly higher than those observed in clinical trials.

Lifecycle Management: Impurity profiling is not a one-time activity. It is an ongoing process throughout the lifecycle of the product. Any changes in the manufacturing process, raw materials, or formulation require a re-evaluation of the impurity profile to ensure that no new impurities are introduced and that existing ones remain within their specified limits.

A holistic approach to impurity profiling, as applied to Sumatriptan, ensures a deep understanding of all potential impurities, including this compound. This comprehensive strategy is essential for producing a consistently safe and effective medication and for meeting the stringent requirements of global regulatory agencies. ijcrt.orgglobalpharmatek.com

Regulatory Science and Control Strategies for Sumatriptan Impurity F

Regulatory Landscape for Pharmaceutical Impurities

The foundation for controlling impurities like Sumatriptan Impurity F is a harmonized set of guidelines developed by international and national regulatory bodies. These documents provide a framework for the identification, qualification, and setting of acceptable limits for impurities in drug substances and products.

A global consensus on the management of pharmaceutical impurities is led by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary guidelines governing impurities in chemically synthesized new drug substances are ICH Q3A(R2), and for new drug products, ICH Q3B(R2). These guidelines are pivotal in harmonizing the regulation of impurities, including their reporting, identification, and qualification.

In addition to organic impurities, the ICH has established specific guidelines for other types, such as residual solvents (ICH Q3C) and elemental impurities (ICH Q3D). These guidelines are adopted and enforced by major regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

National and regional pharmacopeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP), provide specific monographs and general chapters that align with ICH principles. These pharmacopeias offer standardized analytical procedures and acceptance criteria for drug substances and products, which are legally enforceable in their respective regions. This compound is recognized as a specified impurity in various pharmacopoeias, including the EP and BP.

The ICH Q3A and Q3B guidelines establish a series of thresholds to guide the management of organic impurities based on the maximum daily dose (MDD) of the drug. These thresholds determine at what level an impurity must be reported, identified, or qualified.

Reporting Threshold : The level above which an impurity must be reported in a regulatory submission. For a drug substance with an MDD of up to 2g/day, this threshold is 0.05%.

Identification Threshold : The level above which the structure of an impurity must be determined. For an MDD up to 2g/day, this is typically 0.10% or 1.0 mg per day intake, whichever is lower.

Qualification Threshold : The level above which an impurity requires biological safety data to justify its presence. The process of qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. For an MDD up to 2g/day, this threshold is generally 0.15% or 1.0 mg per day intake, whichever is lower.

Any impurity level in a drug substance that has been adequately evaluated in safety and clinical studies is considered qualified.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |

| > 2g/day | 0.03% | 0.05% | 0.05% |

Quality by Design (QbD) Approaches in Impurity Control

Quality by Design (QbD) represents a modern, systematic approach to pharmaceutical development that emphasizes proactive quality management over end-product testing. It is a scientific and risk-based methodology that begins early in the product development lifecycle. The core principle of QbD is that quality should be built into the product by design.

In the context of impurity control, QbD involves several key elements:

Defining a Quality Target Product Profile (QTPP) : This outlines the desired quality characteristics of the final drug product, including purity.

Identifying Critical Quality Attributes (CQAs) : These are the physical, chemical, or biological properties that must be controlled to ensure the desired product quality. For an API like Sumatriptan, the level of Impurity F is a CQA.

Identifying Critical Process Parameters (CPPs) : These are the manufacturing process variables that significantly impact a CQA. For Sumatriptan synthesis, CPPs could include reaction temperature, rate of addition of reactants, and pH, which can influence the formation of Impurity F.

Establishing a Design Space : This is the multidimensional combination of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within the established design space ensures that impurities like Impurity F remain within acceptable limits.

By applying QbD, manufacturers can gain a deep understanding of the manufacturing process and the factors that lead to impurity formation, enabling the development of a robust control strategy.

In-Process Control and Finished Product Release Strategies for Impurity F

The control of this compound relies on a combination of in-process controls during manufacturing and rigorous testing of the final product before release.

In-Process Controls (IPCs) are established to monitor the manufacturing process and ensure it remains within the validated parameters that minimize impurity formation. During the synthesis of Sumatriptan, impurities can arise from starting materials, by-products, or degradation. Studies have shown that the Fischer indolization process used in Sumatriptan synthesis is sensitive to temperature and other conditions, which can drastically increase impurity formation. Therefore, IPCs for the Sumatriptan process would include:

Monitoring of Critical Process Parameters : Strict control of temperature, pressure, reaction time, and pH at critical steps of the synthesis.

Testing of Intermediates : Sampling and testing of key intermediates at various stages of the process to ensure they meet predefined quality specifications before proceeding to the next step. This helps prevent the carry-over of impurities that could lead to the formation of Impurity F.

Use of High-Purity Raw Materials : Ensuring that starting materials and reagents meet stringent purity criteria to limit the introduction of potential contaminants.

Finished Product Release Strategies involve comprehensive testing of the final Sumatriptan API to confirm that the level of Impurity F, along with other impurities, is below the limits set in the product specification. This specification is derived from regulatory guidelines and data from clinical and stability studies. The release testing typically employs validated, stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can accurately separate and quantify Impurity F. The Certificate of Analysis (CoA) for the API batch will report the level of Impurity F, confirming it meets the acceptance criteria before the batch is approved for use in manufacturing the final drug product.

Risk Management Methodologies in Impurity Assessment and Mitigation

Risk management is an integral component of modern pharmaceutical quality systems and is explicitly required by guidelines such as ICH Q9 (Quality Risk Management). It provides a proactive approach to identifying, evaluating, and controlling potential risks to product quality throughout the product lifecycle.

The process for assessing and mitigating the risks associated with this compound involves several key steps:

Risk Assessment : This begins with identifying potential sources of Impurity F. This can be done using tools like fishbone diagrams or process mapping to understand the complete chemistry and manufacturing process. The risk is then analyzed based on the probability of the impurity forming and the severity of its potential harm.

Risk Control : Once a risk is identified and evaluated, control strategies are implemented to reduce it to an acceptable level. For Impurity F, this could involve optimizing the synthesis process to prevent its formation, introducing additional purification steps to remove it, or tightening the specifications for raw materials.

Risk Communication : This involves sharing information and decisions about the risk among all stakeholders.

Risk Review : The risk management process is ongoing. Risks are periodically reviewed to assess the effectiveness of the control measures and to account for any new knowledge or changes in the manufacturing process.

A cross-functional team, including experts from development, manufacturing, quality, and regulatory affairs, is typically responsible for conducting this risk assessment. This systematic approach ensures that all potential risks associated with Impurity F are thoroughly evaluated and appropriately controlled, safeguarding patient safety.

Q & A

Q. What advanced techniques improve sensitivity in detecting this compound at sub-0.1% levels?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in selected reaction monitoring (SRM) mode enhances sensitivity and specificity. For non-volatile impurities, employ derivatization techniques to improve ionization efficiency. Alternatively, use two-dimensional LC (2D-LC) to isolate Impurity F from matrix interferences. Validate the method’s limit of quantification (LOQ) using signal-to-noise ratios ≥10:1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.